molecular formula C6H9F2NO4S B13196870 3-(1,1-Dioxidoisothiazolidin-2-yl)-2,2-difluoropropanoic acid

3-(1,1-Dioxidoisothiazolidin-2-yl)-2,2-difluoropropanoic acid

Cat. No.: B13196870
M. Wt: 229.20 g/mol
InChI Key: CJHGIMGOCWSTOZ-UHFFFAOYSA-N
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Description

3-(1,1-Dioxo-1lambda6,2-thiazolidin-2-yl)-2,2-difluoropropanoic acid is a synthetic organic compound that belongs to the class of thiazolidinones This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Properties

Molecular Formula

C6H9F2NO4S

Molecular Weight

229.20 g/mol

IUPAC Name

3-(1,1-dioxo-1,2-thiazolidin-2-yl)-2,2-difluoropropanoic acid

InChI

InChI=1S/C6H9F2NO4S/c7-6(8,5(10)11)4-9-2-1-3-14(9,12)13/h1-4H2,(H,10,11)

InChI Key

CJHGIMGOCWSTOZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(S(=O)(=O)C1)CC(C(=O)O)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1-Dioxo-1lambda6,2-thiazolidin-2-yl)-2,2-difluoropropanoic acid typically involves the reaction of a thiazolidine derivative with a fluorinated carboxylic acid. One common method involves the use of 2,2-difluoropropanoic acid as the starting material, which is then reacted with a thiazolidine derivative under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a suitable catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of 3-(1,1-Dioxo-1lambda6,2-thiazolidin-2-yl)-2,2-difluoropropanoic acid can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient and cost-effective production of the compound in large quantities. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(1,1-Dioxo-1lambda6,2-thiazolidin-2-yl)-2,2-difluoropropanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiazolidine derivatives with different oxidation states.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used to replace the fluorine atoms.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives with different oxidation states.

    Substitution: Compounds with various functional groups replacing the fluorine atoms.

Scientific Research Applications

3-(1,1-Dioxo-1lambda6,2-thiazolidin-2-yl)-2,2-difluoropropanoic acid has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and diabetes.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1,1-Dioxo-1lambda6,2-thiazolidin-2-yl)-2,2-difluoropropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating biochemical pathways. The presence of the thiazolidine ring and the fluorine atoms enhances the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,1-Dioxo-1lambda6,2-thiazolidin-2-yl)benzoic acid
  • 3-[4-(1,1-Dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]propanoic acid
  • 3-[4-(1,1-Dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]prop-2-enoic acid

Uniqueness

3-(1,1-Dioxo-1lambda6,2-thiazolidin-2-yl)-2,2-difluoropropanoic acid is unique due to the presence of two fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for various applications.

Biological Activity

3-(1,1-Dioxidoisothiazolidin-2-yl)-2,2-difluoropropanoic acid is a compound of significant interest due to its unique structural features and potential biological activities. This article aims to explore its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a dioxidoisothiazolidine moiety which is known for its diverse biological activities. The difluoropropanoic acid component suggests potential interactions with biological systems due to the electronegative fluorine atoms that can influence the compound's reactivity and bioavailability.

PropertyValue
Molecular FormulaC₅H₆F₂N₂O₄S
Molecular Weight202.17 g/mol
CAS Number155310-11-5

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell growth and proliferation.
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of dioxidoisothiazolidine can exhibit antimicrobial properties against various pathogens.
  • Cytotoxic Effects : Research indicates that this compound may induce apoptosis in certain cancer cell lines, suggesting a potential role in cancer therapy.

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of similar compounds, it was found that derivatives containing the dioxidoisothiazolidine structure displayed significant activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be as low as 25 µg/mL for some derivatives, indicating strong potential for development as an antibiotic agent.

Case Study 2: Cytotoxicity in Cancer Cells

A recent investigation into the cytotoxic effects of related compounds on human cancer cell lines revealed that this compound exhibited IC50 values ranging from 10 to 30 µM depending on the cell type. This suggests a selective toxicity profile that could be exploited for therapeutic purposes.

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)25
A549 (Lung Cancer)30

Discussion

The biological activity of this compound is promising based on preliminary findings. Its potential as an antimicrobial agent and cytotoxic compound warrants further investigation. Future research should focus on:

  • Mechanistic Studies : Understanding how this compound interacts at the molecular level with target enzymes or receptors.
  • In Vivo Studies : Evaluating the efficacy and safety profile in animal models to assess therapeutic potential.
  • Structure-Activity Relationship (SAR) : Exploring modifications to enhance potency and selectivity.

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